molecular formula C15H16N2O3 B075091 1,3-Bis(4-methoxyphenyl)urea CAS No. 1227-44-7

1,3-Bis(4-methoxyphenyl)urea

Cat. No. B075091
CAS RN: 1227-44-7
M. Wt: 272.3 g/mol
InChI Key: CPSIMDUNVYMPAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,3-Bis(4-methoxyphenyl)urea can be synthesized through different methods, involving the reaction of specific phenol derivatives with urea. For example, the synthesis of related compounds like 1,3-bis(p-hydroxyphenyl) urea involves the reaction between p-aminophenol and urea (Harahap, Purnomo, & Satria, 2021). Another related compound, 1,3-bis(4-methoxyphenyl)prop-2-en-1-one (BMP), was synthesized through the slow evaporation of an acetone solution (Ravindra, Harrison, Kumar, & Dharmaprakash, 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using spectroscopy and X-ray diffraction. For instance, 1,3-bis(4-methoxyphenyl)prop-2-en-1-one was characterized by elemental analysis, thermo-gravimetric analysis, and single-crystal X-ray diffraction, revealing its orthorhombic system (Ravindra et al., 2009).

Chemical Reactions and Properties

1,3-Bis(4-methoxyphenyl)urea undergoes various chemical reactions. Its derivatives have been used in synthesizing various heterocycles, showing significant reactivity (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003). The compound and its derivatives also exhibit interesting interactions with other molecules, as seen in the formation of complexes through hydrogen bonding (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004).

Physical Properties Analysis

The physical properties, such as melting point, hardness, and optical properties, of related compounds have been extensively studied. For example, 1,3-bis(4-methoxyphenyl)prop-2-en-1-one crystals are transparent in the visible region, with a melting point of 107°C (Ravindra et al., 2009).

Chemical Properties Analysis

The chemical properties, such as redox behavior and nonlinear optical properties, have been a subject of interest. Bis(4-methoxyphenyl)amino derivatives show reversible redox waves, indicating their redox properties (Sasaki, Aoki, Sutoh, Hakiri, Tsuji, & Yoshifuji, 2002). Similarly, the nonlinear optical activity and hyperpolarizability of related compounds like 1,3-bis(4-methoxyphenyl)prop-2-en-1-one have been theoretically investigated, showing promising results (Li, Zhang, & Zhang, 2013).

Scientific Research Applications

Application

1,3-Bis(4-methoxyphenyl)urea is used in the synthesis of unsymmetrical arylurea derivatives . Unsymmetrical ureas have become one of the most prominent carbonyl building blocks used in various chemical industries, including agrochemicals, petrochemicals, dyes, polymers, organocatalysts, and pharmaceuticals .

Method of Application

The method involves the use of 3-substituted dioxazolones and commercially available amines . The 3-substituted dioxazolones serve as the precursors of the in situ generated isocyanate intermediates in the presence of non-toxic sodium acetate as a base and methanol as a solvent under mild heating conditions .

Results

A series of unsymmetrical phenylureas including N, N’- mono-, di-, and trisubstituted derivatives are chemoselectively obtained in moderate to excellent yields from a broad scope of both 3-substituted dioxazolones and amines without a significant amount of the symmetrical byproducts .

2. Synthesis of N, N ′-disubstituted Bis-ureas

Application

1,3-Bis(4-methoxyphenyl)urea is used in the synthesis of N, N ′-disubstituted bis-ureas containing a lipophilic 4- (trifluoromethoxy)phenyl fragment .

Method of Application

The method involves the reaction of 4- (trifluoromethoxy)phenyl isocyanate with aliphatic diamines .

Results

The synthesized compounds are promising as inhibitors of human soluble epoxide hydrolase .

3. Synthesis of Symmetric Thiourea Derivatives

Application

1,3-Bis(4-methoxyphenyl)urea can be used in the synthesis of symmetric thiourea derivatives . These derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries .

Method of Application

The method involves the reaction of various anilines with CS2 . The synthesized compounds were characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .

Results

The compounds were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials . These compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .

4. Synthesis of Anti-Cancer Drug, Sorafenib

Application

1,3-Bis(4-methoxyphenyl)urea can be used in the large-scale synthesis of the approved anti-cancer drug, sorafenib .

Method of Application

The specific method of application is not detailed in the source .

Results

The result is the successful synthesis of the anti-cancer drug, sorafenib .

5. Synthesis of Thiourea Derivatives

Application

1,3-Bis(4-methoxyphenyl)urea can be used in the synthesis of thiourea derivatives . These derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries .

Method of Application

The method involves the reaction of various anilines with CS2 . The synthesized compounds were characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .

Results

The compounds were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials . These compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .

6. Synthesis of Herbicide Daimuron

Application

1,3-Bis(4-methoxyphenyl)urea can be used in the large-scale synthesis of the herbicide daimuron .

Method of Application

The specific method of application is not detailed in the source .

Results

The result is the successful synthesis of the herbicide daimuron .

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future applications of “1,3-Bis(4-methoxyphenyl)urea” and similar compounds could be significant. For instance, a direction-dependent mechanical twinning that shows superelasticity in one direction and ferroelasticity in two other directions in a single crystal of “1,3-Bis(4-methoxyphenyl)urea” has been demonstrated . This adaptability and shape recoverability in a ferroelastic and superelastic single crystal under ambient conditions are of great importance in future applications of organic crystals as mechanical materials, such as in soft robotics .

properties

IUPAC Name

1,3-bis(4-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-7-3-11(4-8-13)16-15(18)17-12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSIMDUNVYMPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60153682
Record name N,N'-(Di-p-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(4-methoxyphenyl)urea

CAS RN

1227-44-7
Record name N,N'-(Di-p-methoxyphenyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1227-44-7
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Record name 1227-44-7
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Record name N,N'-(Di-p-methoxyphenyl)urea
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Record name 1,3-Bis-(4-methoxyphenyl)urea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
T Sasaki, S Sakamoto, Y Takasaki… - Angewandte …, 2020 - Wiley Online Library
Mechanical twinning changes atomic, molecular, and crystal orientations along with directions of the anisotropic properties of the crystalline materials while maintaining single …
Number of citations: 28 onlinelibrary.wiley.com
T Sasaki, S Sakamoto, S Takamizawa - Crystal Growth & Design, 2021 - ACS Publications
Introduction of mechanical twinnability is one of the most useful strategies to enhance deformability of crystalline materials by giving them an ability of reversible deformation over the …
Number of citations: 2 pubs.acs.org
M Xu, AR Jupp, MSE Ong, KI Burton… - Angewandte …, 2019 - Wiley Online Library
A series of thirty‐three N,N′‐diaryl, dialkyl, and alkyl‐aryl ureas have been prepared in pyridine or toluene by reaction of silylamines with CO 2 . This protocol is shown to provide facile …
Number of citations: 69 onlinelibrary.wiley.com
L Zhang, AK Darko, JI Johns, L McElwee‐White - 2011 - Wiley Online Library
The oxidative carbonylation of aniline to N,N′‐diphenylurea was carried out by using W(CO) 6 as the catalyst, I 2 as the oxidant, CO as the carbonyl source and 4‐(dimethylamino)…
Y Zhao, X Guo, Z Si, Y Hu, Y Sun, Y Liu… - The Journal of Organic …, 2020 - ACS Publications
A methodology employing CO 2 , amines, and phenylsilane was discussed to access aryl- or alkyl-substituted urea derivatives. This procedure was characterized by adopting …
Number of citations: 21 pubs.acs.org
A RoyChowdhury, P Ghosh, SK Saha, P Mitra… - … Acta Part A: Molecular …, 2014 - Elsevier
Indole and urea based two organic receptors have been synthesized by an easy synthetic process. These two receptors have strong sensitivity and selectivity for several bio-relevant …
Number of citations: 21 www.sciencedirect.com
R Mancuso, DS Raut, N Della Ca', F Fini… - …, 2015 - Wiley Online Library
The direct syntheses of ureas, oxamides, 2‐oxazolidinones, and benzoxazolones by the oxidative carbonylation of amines, β‐amino alcohols, and 2‐aminophenols allows us to obtain …
M MIYAHARA, S KAMIYA - Chemical and Pharmaceutical Bulletin, 1982 - jstage.jst.go.jp
Thermal decomposition of several 1, 3-diaryl-1-nitrosoureas (Ia-e) in benzene gave denitrosated 1, 3-diarylureas (IIa-e), benzene derivatives (IIIa-e), biphenyls (IVa-e) and newly formed …
Number of citations: 9 www.jstage.jst.go.jp
S Chamni, J Zhang, H Zou - Green Chemistry Letters and Reviews, 2020 - Taylor & Francis
A phosgene- and metal-free synthesis of unsymmetrical arylurea derivatives utilizing 3-substituted dioxazolones and commercially available amines has been developed. The 3-…
Number of citations: 11 www.tandfonline.com
IM Taily, D Saha, P Banerjee - European Journal of Organic …, 2019 - Wiley Online Library
A mild and straight‐forward access to pharmacologically privileged tetrahydropyrimidinones exploiting readily available Donor–Acceptor cyclopropanes (DACs) is reported. This …

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